molecular formula C16H13NO2 B1391805 Methyl 5-phenyl-1H-indole-7-carboxylate CAS No. 860624-96-0

Methyl 5-phenyl-1H-indole-7-carboxylate

Cat. No. B1391805
M. Wt: 251.28 g/mol
InChI Key: NJSFLYKFAHEEET-UHFFFAOYSA-N
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Description

“Methyl 5-phenyl-1H-indole-7-carboxylate” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been found useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer .


Synthesis Analysis

The synthesis of “Methyl 5-phenyl-1H-indole-7-carboxylate” involves the esterification of indole-5-carboxylic acid . The total synthesis of a similar compound, murrayanine, started with the Japp–Klingemann reaction of phenyldiazonium chloride and 2-hydroxymethylene-5-methylcyclohexanone affording hydrazine. Then, the Fischer indole synthesis of hydrazine using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .


Chemical Reactions Analysis

“Methyl 5-phenyl-1H-indole-7-carboxylate” may be used as a reactant in several processes, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel 3,4-fused tryptophan analogues, including derivatives of Methyl 5-phenyl-1H-indole-7-carboxylate, have been designed and synthesized for use in peptide and peptoid conformation elucidation studies. These compounds feature a ring that bridges the α-carbon and the 4-position of the indole ring, which restricts the conformational flexibility of the side chain while keeping functional groups available for further derivatization (Horwell et al., 1994).
  • A novel method for the synthesis of 1-methyl-1H-indole-3-carboxylate derivatives, employing Cu(II) for cross-dehydrogenative coupling, has been reported. This efficient method provides a new route for synthesizing indole derivatives, offering simple procedures and good to excellent yields (Akbari & Faryabi, 2023).

Biological and Pharmacological Applications

  • Indole derivatives linked to the pyrazole moiety were developed as antitumor agents, displaying good-to-excellent anticancer activity in vitro against various human cancer cell lines. Notably, compounds exhibited significant inhibition performance, particularly against the HepG2 cancer cell line (Hassan et al., 2021).
  • The palladium-catalyzed intramolecular annulation of alkynes has been employed to synthesize various gamma-carboline derivatives with an additional ring fused across the 4- and 5-positions, showcasing the versatility of indole derivatives in creating complex heterocyclic structures (Zhang & Larock, 2003).

Safety And Hazards

“Methyl 5-phenyl-1H-indole-7-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

methyl 5-phenyl-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-16(18)14-10-13(11-5-3-2-4-6-11)9-12-7-8-17-15(12)14/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSFLYKFAHEEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)C3=CC=CC=C3)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677819
Record name Methyl 5-phenyl-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-phenyl-1H-indole-7-carboxylate

CAS RN

860624-96-0
Record name Methyl 5-phenyl-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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